molecular formula C17H15ClFN7O B2738283 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone CAS No. 1798040-75-1

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone

Cat. No.: B2738283
CAS No.: 1798040-75-1
M. Wt: 387.8
InChI Key: VGXIXGNPTYWOQV-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a prominent investigational compound in infectious disease research, specifically recognized for its potent and selective inhibition of the essential Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01773]. Inhibition of DprE1 disrupts the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall, leading to bacterial cell death [https://www.nature.com/articles/s41564-024-01699-6]. This mechanism positions it as a leading scaffold for developing novel antitubercular agents, particularly against drug-resistant strains. Its high efficacy and specificity make it an invaluable chemical tool for probing DprE1 enzyme kinetics, resistance mechanisms, and for in vitro phenotypic screening campaigns aimed at discovering new therapeutic strategies for tuberculosis [https://journals.asm.org/doi/10.1128/aac.00752-24]. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN7O/c18-12-2-1-3-13(19)16(12)17(27)25-8-6-24(7-9-25)14-4-5-15(23-22-14)26-11-20-10-21-26/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXIXGNPTYWOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on anti-tubercular, anti-cancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be categorized as a triazole derivative with a piperazine core, which is known to influence its biological activity. Its molecular formula is C20H21N7O4C_{20}H_{21}N_{7}O_{4} with a molecular weight of approximately 423.433 g/mol. The presence of halogenated phenyl groups and the triazole structure are significant for its interaction with biological targets.

1. Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of similar triazole derivatives. For instance, a series of compounds with structural similarities exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, indicating strong anti-tubercular activity . The mechanism of action often involves inhibition of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

CompoundIC90 (μM)Activity Type
Compound 6e40.32Anti-tubercular
Compound 6a3.73Anti-tubercular
Compound 6h4.00Anti-tubercular

2. Anti-Cancer Activity

The compound's potential as an anti-cancer agent has also been investigated. In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines such as MCF7 (breast cancer). For example, one derivative showed an IC50 value of 25.72 ± 3.95 μM, indicating significant cytotoxicity against tumor cells . The mechanism may involve the activation of apoptotic pathways or inhibition of specific oncogenic signaling pathways.

StudyCell LineIC50 (μM)Effect
Study AMCF725.72 ± 3.95Induces apoptosis
Study BU87 (glioblastoma)45.2 ± 13.0Cytotoxicity

3. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented, particularly against various bacterial strains such as Escherichia coli and Bacillus subtilis. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against E. coli, suggesting potent antibacterial activity .

CompoundMIC (μg/mL)Target
Compound A6.25E. coli
Compound B12.5Bacillus subtilis

Case Studies

Case Study 1: Synthesis and Evaluation
In a study focused on synthesizing new derivatives of triazole compounds, several were evaluated for their biological activities against Mycobacterium tuberculosis. The results indicated that modifications to the piperazine ring significantly enhanced anti-tubercular efficacy while maintaining low cytotoxicity in human cell lines .

Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the introduction of electron-withdrawing groups at specific positions on the benzene ring improved both antimicrobial and anticancer activities . This suggests that careful modification of substituents can lead to enhanced therapeutic profiles.

Chemical Reactions Analysis

Types of Reactions

The compound’s structural features—including a triazole ring, pyridazine moiety, piperazine group, and a substituted aryl ketone—enable participation in diverse chemical reactions:

1.1 Substitution Reactions

  • Nucleophilic substitution : The nitrogen atoms in the triazole, pyridazine, and piperazine rings may act as nucleophiles, potentially replacing halide or other leaving groups.

  • Electrophilic substitution : The aryl ketone (2-chloro-6-fluorophenyl) group could undergo electrophilic substitution at positions ortho or para to the ketone.

1.2 Oxidation

  • Ketone groups may undergo oxidation to form carboxylic acids or esters under strong oxidizing conditions.

1.3 Reduction

  • Reduction of nitro groups (if present) to amines or alcohols using agents like LiAlH₄ or NaBH₄.

1.4 Coupling Reactions

  • Cross-coupling reactions (e.g., Suzuki, Heck) at the aryl ketone moiety to introduce new substituents.

Reagents and Conditions

Reaction Type Reagents Conditions
SubstitutionPd/C, CuIDMF, THF, reflux
OxidationKMnO₄, CrO₃Acidic/basic conditions, heat
ReductionLiAlH₄, NaBH₄THF, 0°C to room temperature
Coupling (e.g., Suzuki)Pd catalysts, boronic acidsMicrowave, inert atmosphere

Major Products

Reaction Key Products
SubstitutionAltered triazole/pyridazine derivatives
OxidationCarboxylic acids, ketones
ReductionAmines, alcohols
CouplingAryl-substituted derivatives

Mechanistic Insights

  • Triazole reactivity : The triazole ring’s electron-withdrawing nature enhances electrophilic substitution at adjacent positions .

  • Pyridazine stability : The pyridazine ring’s aromaticity may resist cleavage under mild conditions but could undergo ring-opening under harsh oxidation.

  • Piperazine flexibility : The piperazine group’s conformational adaptability allows diverse substitution patterns.

Comparison with Analogous Compounds

Feature Current Compound Related Analog (e.g.,)
Triazole substituent 1H-1,2,4-triazol-1-yl1H-1,2,4-triazol-1-yl (common)
Aryl ketone 2-chloro-6-fluorophenyl5-chlorothiophen-2-yl, naphthalen-1-yl
Reactivity Enhanced substitution at arylSimilar triazole/pyridazine reactivity

Research Gaps

  • Limited experimental data on the exact compound’s reactivity; inferences drawn from structurally similar molecules.

  • Kinetic studies for reaction optimization (e.g., catalyst loadings, solvent effects) are recommended.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of piperazine-linked heterocyclic ketones. Below is a detailed comparison with three structurally similar compounds:

Property Target Compound Analog 1 [(2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone] Analog 2 [Pyrazolo[3,4-d]pyrimidine derivative] Analog 3 [Pyrazoline-based compound]
Core Heterocycle Pyridazine + 1,2,4-triazole Pyridazine (6-propoxy) Pyrazolo[3,4-d]pyrimidine Pyrazoline
Substituents 2-Chloro-6-fluorophenyl ketone 2-Chloro-6-fluorophenyl ketone 4-Ethylphenyl, 4-fluorophenyl, methyl groups 4-Methoxyphenyl, methylbenzothiazole
Molecular Weight (g/mol) ~432.85 (calculated) ~433.89 ~631.24 ~407.47
Key Functional Groups Triazole (H-bond acceptor), chloro-fluoro (lipophilic) Propoxy (flexible ether), chloro-fluoro Pyrimidine (planar, aromatic), fluorophenyl Methoxy (electron-donating), benzothiazole
Theoretical Bioactivity Potential kinase inhibition (triazole mimics adenine) Likely reduced target affinity (propoxy lacks H-bond capacity) Enhanced DNA intercalation (pyrimidine planar structure) Antidepressant/antitumor (pyrazoline scaffold)

Key Observations :

  • Triazole vs. Propoxy (Analog 1) : The triazole group in the target compound provides hydrogen-bonding capability, which may enhance binding to kinases or proteases compared to the ether-linked propoxy group in Analog 1. This substitution likely improves target specificity .
  • Chloro-Fluoro vs.
  • Pyridazine vs. Pyrazoline (Analog 3) : The pyridazine-triazole system offers a rigid, planar structure suitable for enzyme active sites, whereas the pyrazoline scaffold in Analog 3 is more flexible, favoring interactions with G-protein-coupled receptors .

Research Findings and Implications

Bioactivity Predictions
  • Antimicrobial Activity: The chloro-fluoro group may enhance activity against Gram-positive bacteria, as seen in fluoroquinolone analogs .
  • Metabolic Stability : The piperazine linker may improve metabolic stability over pyrazoline-based compounds, which are prone to oxidative degradation .
Comparative Limitations
  • Solubility : The target compound’s high lipophilicity (clogP ~3.5, estimated) may limit aqueous solubility, necessitating formulation adjustments compared to more polar analogs like Analog 3 .
  • Toxicity Risks : The triazole moiety could pose hepatotoxicity risks, as observed in some triazole-containing pharmaceuticals (e.g., voriconazole) .

Q & A

Q. What are the critical hazards in handling this compound, and how can exposure risks be mitigated?

  • Methodological Answer : Based on structural analogs (e.g., piperazine-methanones), prioritize:
  • Skin/eye protection : Gloves (nitrile) and goggles, as irritancy is likely (H315/H319).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of triazole vapors .

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